Edotreotide lutetium Lu-177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lutetium Lu 177-Edotreotide is a radioconjugate consisting of the somatostatin analogue edotreotide labeled with lutetium Lu 177 with potential antineoplastic activities. Lutetium Lu 177-edotreotide binds to somatostatin receptors (SSTRs), with high affinity to type 2 SSTR, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate specifically delivers a cytotoxic dose of beta radiation to SSTR-positive cells. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide (Tyr3-octreotide or TOC) and chelated by the bifunctional, macrocyclic chelating agent dodecanetetraacetic acid (DOTA).
Scientific Research Applications
1. Targeted Antineoplastic Activity
Edotreotide lutetium Lu-177, a radioconjugate, binds to somatostatin receptors (SSTRs), especially type 2 SSTR, found on many neuroendocrine tumor cells. This leads to the specific delivery of a cytotoxic dose of beta radiation to SSTR-positive cells, offering potential antineoplastic activities (Lu 177-Edotreotide, 2020).
2. Enhancement of Cell Death in Cancer Therapy
Studies have shown that the combination of camptothecin, an anticancer drug, and Lutetium-177 labeled Ethylenediamine tetramethylene phosphonic acid (EDTMP) enhances cellular toxicity and apoptosis in osteosarcoma cells, suggesting a synergistic effect that could be beneficial in cancer therapy (Kumar et al., 2014).
3. Therapeutic Nuclear Medicine
Lutetium-177, a component of Edotreotide lutetium Lu-177, is emerging as a crucial therapeutic radionuclide in nuclear medicine. It offers favorable radionuclidic properties for several therapeutic applications and can be produced on a large scale, enhancing its acceptability as a therapeutic radionuclide (Pillai & Knapp, 2015).
4. Increased Tumor Absorption in Liver Metastases
Research indicates that intra-arterial administration of Edotreotide lutetium Lu-177 may increase the tumor-absorbed dose in liver metastases compared to conventional intravenous administration. This approach could potentially improve the response to the treatment in patients with neuroendocrine tumors (Ebbers et al., 2020).
properties
CAS RN |
321835-55-6 |
---|---|
Product Name |
Edotreotide lutetium Lu-177 |
Molecular Formula |
(netpeptide)C65H89LuN14O18S2 |
Molecular Weight |
1593.58 |
sequence |
Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.